molecular formula C17H24Cl2N2O3 B2555793 2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride CAS No. 1396781-74-0

2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride

Cat. No.: B2555793
CAS No.: 1396781-74-0
M. Wt: 375.29
InChI Key: JNPHVGYFMACKAW-UHFFFAOYSA-N
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Description

2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-methoxybenzoyl group and a cyclopropylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 5-chloro-2-methoxybenzoyl Group: This step involves the acylation of the piperazine ring using 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Cyclopropylethanol Moiety: The final step involves the reaction of the intermediate with cyclopropylcarbinol under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride is unique due to its specific substitution pattern and the presence of both a piperazine ring and a cyclopropylethanol moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3.ClH/c1-23-16-5-4-13(18)10-14(16)17(22)20-8-6-19(7-9-20)11-15(21)12-2-3-12;/h4-5,10,12,15,21H,2-3,6-9,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPHVGYFMACKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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